

# Theoretical and Computational Insights into Methyl-Nitro-Indazoles: A Technical Guide

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## Compound of Interest

**Compound Name:** 3-Bromo-1-methyl-7-nitro-1*H*-indazole

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For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational studies of methyl-nitro-indazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document synthesizes data from spectroscopic analysis, X-ray crystallography, and computational modeling to offer a comprehensive resource for professionals in drug development and related scientific fields. The strategic placement of methyl and nitro groups on the indazole scaffold dramatically influences the molecule's electronic, structural, and, consequently, biological properties.

## Molecular Structure and Physicochemical Properties

The indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings, serves as a versatile scaffold. The introduction of electron-donating methyl (-CH<sub>3</sub>) groups and electron-withdrawing nitro (-NO<sub>2</sub>) groups allows for fine-tuning of the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capabilities. These modifications are critical for modulating pharmacokinetic and pharmacodynamic profiles in drug design.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting the geometrical and electronic properties of these molecules.<sup>[1][2]</sup>

Studies on various nitroindazole derivatives have demonstrated that DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or TZVP, provide reliable data on bond lengths, bond angles, and electronic parameters that correlate well with experimental findings.[3][4]

## Structural Parameters

X-ray crystallography and DFT calculations have provided precise geometric data for several methyl-nitro-indazole derivatives. For instance, in 2-methyl-6-nitro-2H-indazole, the indazole ring system is nearly planar.[2][5] Similarly, the asymmetric unit of 3-(4-methylphenyl)-6-nitro-1H-indazole contains two independent molecules with nearly planar indazole moieties, differing slightly in the rotation of the nitro groups.[4][6]

Table 1: Selected Crystallographic and DFT-Calculated Geometric Parameters

Compound	Parameter	Value	Method	Source
2-Methyl-6-nitro-2H-indazole	Crystal System	Monoclinic, P2 <sub>1</sub> /c	X-ray	[5]
a (Å)	3.793(3)	X-ray	[5]	
b (Å)	12.200(8)	X-ray	[5]	
c (Å)	16.675(11)	X-ray	[5]	
β (°)	95.722(9)	X-ray	[5]	
3-(4-methylphenyl)-6-nitro-1H-indazole	Torsion Angle (O-N-C-C)	-1.1(9)°, 4.0(9)°	X-ray	[4]
Phenyl Ring Inclination		30.8(3)°, 31.6(3)°	X-ray	[4]
2-(5-nitro-1H-indazol-1-yl)acetic acid	Crystal System	Monoclinic, P2 <sub>1</sub> /c	X-ray	[7]
a (Å)	7.8541(10)	X-ray	[7]	
b (Å)	7.9274(11)	X-ray	[7]	
c (Å)	15.877(2)	X-ray	[7]	
β (°)	101.149(5)	X-ray	[7]	

## Electronic and Spectroscopic Properties

The electronic properties of methyl-nitro-indazoles are key to understanding their reactivity and interaction with biological targets. DFT studies have been employed to calculate frontier molecular orbital energies (HOMO and LUMO), energy gaps, and charge distributions.[2] These parameters are crucial for predicting sites of electrophilic and nucleophilic attack and for explaining reaction mechanisms.[3]

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy provide experimental validation of the molecular structures. The chemical

shifts in  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are particularly sensitive to the electronic environment, which is heavily influenced by the position of the nitro and methyl substituents.[8]

Table 2: Comparative  $^1\text{H}$  NMR Chemical Shifts ( $\delta$ , ppm) for Nitroindazole Derivatives

Proton	1-(2-Bromoethyl)-4-nitro-1H-indazole[8]	1-(2-Bromoethyl)-5-nitro-1H-indazole[8]	1-(2-Bromoethyl)-6-nitro-1H-indazole[8]	1-(2-Bromoethyl)-7-nitro-1H-indazole[8]
H-3	8.60 (s)	8.70 (s)	8.32 (s)	8.25 (s)
H-4	-	8.35 (dd)	8.28 (d)	8.06 (dd)
H-5	8.35 (d)	-	7.76 (d)	7.28 (t)
H-6	7.68 (t)	8.35 (dd)	-	8.19 (dd)
H-7	8.19 (d)	8.81 (d)	8.90 (s)	-
N-CH <sub>2</sub>	5.00 (t)	4.90 (t)	4.96 (t)	5.07 (t)
Br-CH <sub>2</sub>	4.00 (t)	3.97 (t)	3.96 (t)	3.74 (t)
Solvent	DMSO-d <sub>6</sub>	DMSO-d <sub>6</sub>	DMSO-d <sub>6</sub>	CDCl <sub>3</sub>

Table 3: Comparative  $^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ , ppm) for Nitroindazole Derivatives

Carbon	1-(2-Bromoethyl)-4-nitro-1H-indazole[8]	1-(2-Bromoethyl)-5-nitro-1H-indazole[8]	1-(2-Bromoethyl)-6-nitro-1H-indazole[8]	1-(2-Bromoethyl)-7-nitro-1H-indazole[8]
C3	132.4	136.2	134.6	135.6
C3a	115.8	122.9	127.0	129.0
C4	139.7	118.0	122.1	128.4
C5	118.6	142.6	121.2	120.3
C6	125.9	119.1	146.8	131.0
C7	118.2	111.4	105.9	135.4
C7a	141.6	140.6	139.0	135.4
N-CH <sub>2</sub>	50.0	49.3	50.6	54.0
Br-CH <sub>2</sub>	32.0	31.4	29.6	30.2
Solvent	DMSO-d <sub>6</sub>	DMSO-d <sub>6</sub>	CDCl <sub>3</sub>	CDCl <sub>3</sub>

## Experimental and Computational Methodologies

A combination of synthetic, spectroscopic, and computational protocols is essential for the comprehensive study of methyl-nitro-indazoles.

## Synthesis Protocols

The synthesis of methyl-nitro-indazole derivatives often involves multi-step procedures. A common starting point is the nitration of a substituted aniline, followed by diazotization and ring-closure to form the indazole core.

**General Synthesis Protocol for 3-Methyl-6-nitro-1H-indazole:** A typical synthesis starts from 2-ethyl-5-nitroaniline. The amine is dissolved in glacial acetic acid and cooled. An aqueous solution of sodium nitrite is added to facilitate diazotization and subsequent cyclization to form the indazole ring. The product is then purified, often by chromatography.[9] Alkylation or other functionalizations can be performed on the indazole nitrogen atoms.[8]

## Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.[10]
- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters are used, with proton-decoupling for <sup>13</sup>C NMR experiments.[10]
- Data Analysis: Chemical shifts ( $\delta$ ), coupling constants (J), and multiplicities are analyzed to determine the substitution pattern on the indazole ring.[10]

Mass Spectrometry (MS):

- Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap), often coupled with HPLC (LC-MS), is used.[7]
- Ionization: Electrospray ionization (ESI) is commonly employed for this class of molecules.[7]
- Data Analysis: The exact mass of the molecular ion is determined to confirm the elemental composition. Fragmentation patterns can provide additional structural information.[10]

Infrared (IR) Spectroscopy:

- Sample Preparation: Samples can be analyzed as potassium bromide (KBr) pellets or using an Attenuated Total Reflectance (ATR) accessory.[11]
- Data Analysis: The presence of characteristic functional groups is confirmed by identifying their vibrational frequencies, such as N-H stretching (~3300-3400 cm<sup>-1</sup>), aromatic C-H stretching (~3100 cm<sup>-1</sup>), and asymmetric NO<sub>2</sub> stretching (~1530 cm<sup>-1</sup>).[11]

## Computational Chemistry Protocols

Density Functional Theory (DFT) Calculations:

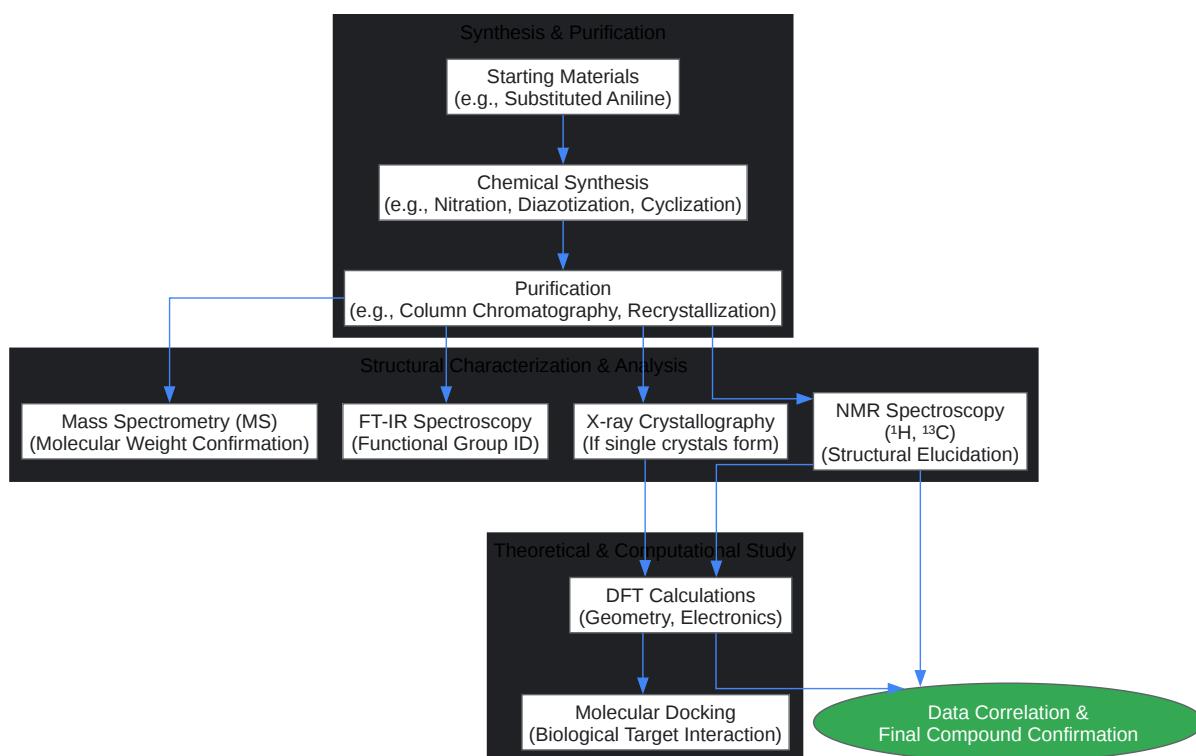
- Software: DFT studies are commonly performed using software packages like Gaussian.[2]

- Methodology: The B3LYP hybrid functional is frequently used in conjunction with basis sets like 6-311G(d,p) or 6-311++G\*\*.[\[3\]](#)[\[7\]](#)[\[12\]](#) This combination provides a good balance of accuracy and computational cost for geometry optimization, frequency calculations, and electronic property predictions.
- Calculations: Key computed parameters include optimized geometries (bond lengths, angles), frontier molecular orbital energies (HOMO, LUMO), Mulliken or NBO atomic charges, and theoretical vibrational frequencies.[\[2\]](#)[\[7\]](#)[\[13\]](#) Gauge-Invariant Atomic Orbital (GIAO) methods are used for calculating theoretical NMR chemical shifts.[\[12\]](#)

## Visualized Workflows and Pathways

### General Experimental Workflow

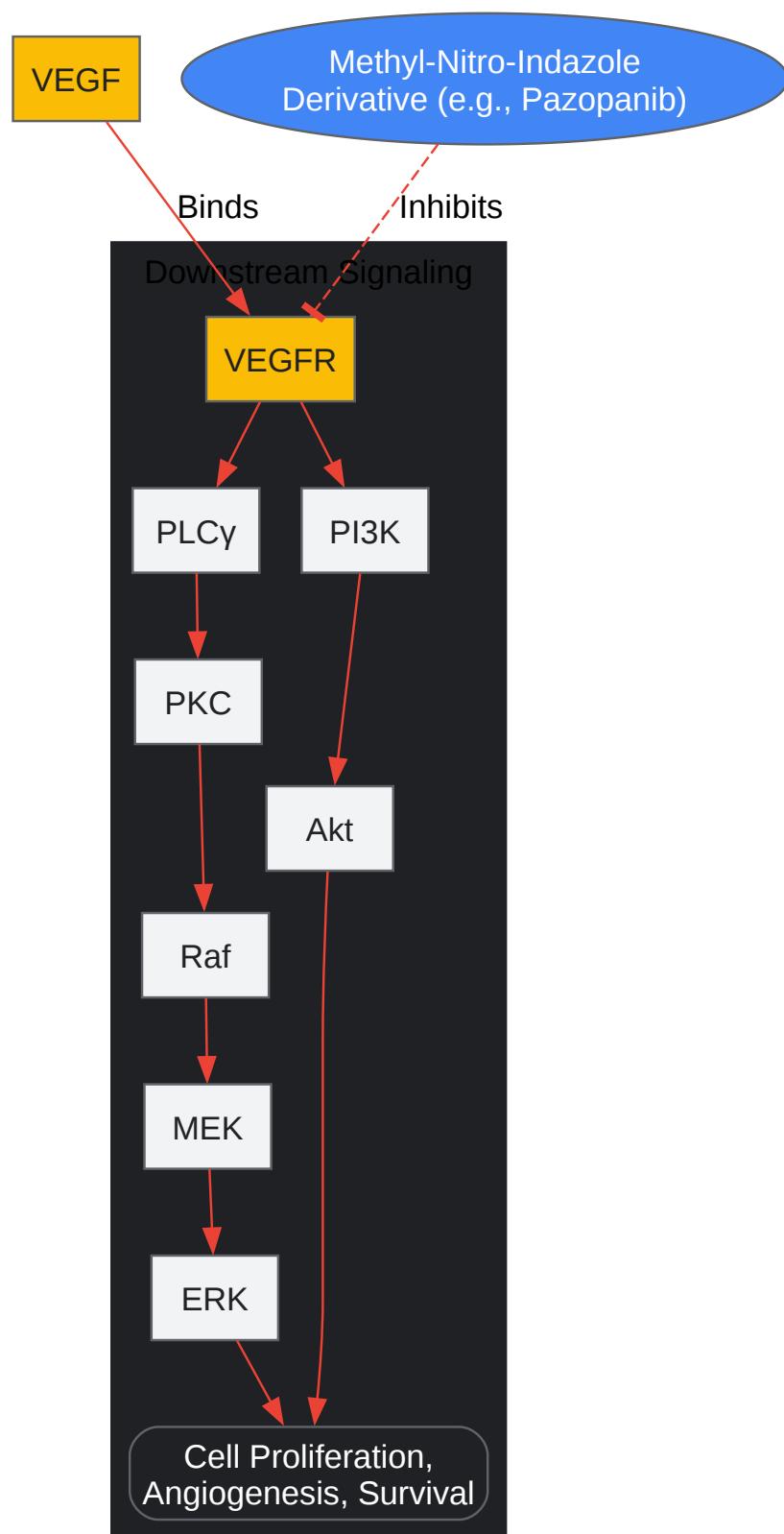
The logical flow for the synthesis and characterization of methyl-nitro-indazoles involves a systematic progression from synthesis and purification to comprehensive spectroscopic and computational analysis to confirm the structure and purity of the final compounds.

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Caption: General workflow for synthesis and characterization of methyl-nitro-indazoles.

## VEGFR Signaling Pathway Relevance

3-Methyl-6-nitro-1H-indazole is a known intermediate in the synthesis of Pazopanib, a tyrosine kinase inhibitor.<sup>[9]</sup> Pazopanib targets receptors such as the Vascular Endothelial Growth Factor Receptor (VEGFR), highlighting the relevance of the methyl-nitro-indazole scaffold in modulating critical signaling pathways in cancer.



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Caption: Inhibition of the VEGFR signaling pathway by methyl-nitro-indazole derivatives.

## Conclusion

The systematic study of methyl-nitro-indazoles, integrating synthetic chemistry with advanced spectroscopic and computational techniques, provides a powerful paradigm for modern drug discovery and materials science. The data and methodologies presented in this guide underscore the importance of understanding the subtle interplay between molecular structure and function. The continued application of theoretical and computational chemistry will undoubtedly accelerate the design and development of novel methyl-nitro-indazole derivatives with tailored properties for a wide range of scientific applications.

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